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molecular formula C12H18O2 B042146 5-Benzyloxy-1-pentanol CAS No. 4541-15-5

5-Benzyloxy-1-pentanol

Cat. No. B042146
M. Wt: 194.27 g/mol
InChI Key: RZVDPWSEPVHOPU-UHFFFAOYSA-N
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Patent
US07893268B2

Procedure details

Jones reagent was added dropwise to an ice cooled solution of 5-benzyloxy-pentan-1-ol 28 (5 g, 25.74 mmol) in acetone (170 ml). Addition of the Jones reagent was stopped when the acetone solution acquired a persistent yellow color with the concurrent formation of green chlomium salts. The mixture was filtered and concentrated in vacuo to give an oily crude product that was purified by a flash chromatography (EtOAc/hexanes, 1:3) to give compound 29 (4.98 g, 93%) as a colorless oil: TLC Rf=0.68 (silica gel, 50% EtOAc/hexanes); 1H NMR (400 MHz, CDCl3) δ 7.35-7.31 (m, 5H), 4.502 (s, 2H), 3.51-3.47 (t, 3J=6 Hz, 2H), 2.41-2.36 (t, 3J=6.8 Hz, 2H), 1.79-1.64 (m, 4H); 13C NMR (75 MHz, CDCl3) δ 179.713, 138.651, 128.609, 127.870, 127.795, 73.158, 69.968, 33.915, 29.243, 21.749; HRMS calcd for C12H16O3+Na+ 231.0997; found 231.0992 [M+Na+].
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.[CH2:14]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][OH:27])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CC(C)=O>[CH2:14]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]([OH:3])=[O:27])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1.2|

Inputs

Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCCO
Name
Quantity
170 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oily crude product that
CUSTOM
Type
CUSTOM
Details
was purified by a flash chromatography (EtOAc/hexanes, 1:3)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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